1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2S This compound is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . This reaction proceeds under photoredox catalyst-free conditions, forming the desired trifluoromethoxy group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can undergo oxidation to form reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one: Differing only in the position of the trifluoromethoxy group, this compound may exhibit different reactivity and biological activity.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of trifluoromethylated compounds, it shares some chemical properties but lacks the propan-2-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F3O2S |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(6-10(8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
NQXZEPPWCLQZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)SC |
Origin of Product |
United States |
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